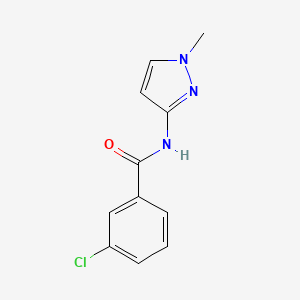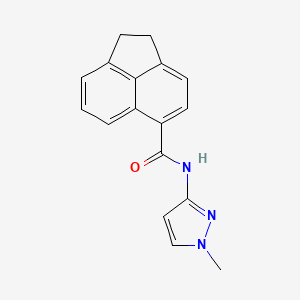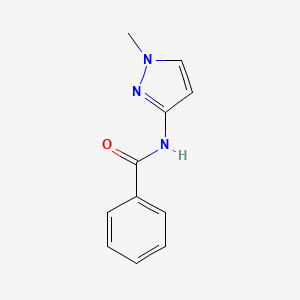
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is a chemical compound that belongs to the family of amides. It is a synthetic compound that is used for various scientific research applications. The compound has been synthesized using different methods, and it has been found to have a mechanism of action that is useful in various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is through the inhibition of voltage-gated sodium channels. The compound binds to the channel's receptor site and prevents the influx of sodium ions into the cell, which results in the inhibition of the action potential. This mechanism of action is useful in the treatment of pain and inflammation, as it reduces the excitability of neurons and the release of neurotransmitters.
Biochemical and Physiological Effects:
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has various biochemical and physiological effects. The compound has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also reduces the expression of cyclooxygenase-2 and inducible nitric oxide synthase, which are enzymes involved in the production of prostaglandins and nitric oxide, respectively. The compound has been found to have analgesic effects, which make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize, and it has been found to have good solubility in various solvents. It is also stable under normal laboratory conditions. However, the compound has limited water solubility, which makes it difficult to use in some experiments. The compound also has a short half-life, which limits its use in long-term experiments.
Direcciones Futuras
There are several future directions for the study of (E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide. One potential direction is the study of its effects on ion channels other than voltage-gated sodium channels. The compound may have effects on other ion channels, such as calcium channels and potassium channels, which could have implications for the treatment of various diseases. Another potential direction is the study of the compound's effects on the immune system. The compound has been found to have anti-inflammatory effects, and further research could explore its potential as an immunomodulatory agent. Additionally, the compound's potential as a drug delivery system could be explored, as it has been found to have good solubility and stability under normal laboratory conditions.
Métodos De Síntesis
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide is synthesized using a reaction between 3-(furan-2-yl)acrylic acid and 1-phenylbutylamine. The reaction is carried out in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, and the product is obtained by filtration and purification using chromatography techniques.
Aplicaciones Científicas De Investigación
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide has been used in various scientific research applications. It has been found to have anti-inflammatory and analgesic properties, which make it useful in the treatment of pain and inflammation. The compound has also been used in the study of the mechanism of action of various biological processes, such as the regulation of ion channels and the modulation of neurotransmitter release.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-2-7-16(14-8-4-3-5-9-14)18-17(19)12-11-15-10-6-13-20-15/h3-6,8-13,16H,2,7H2,1H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFUNDYCZZLOCU-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-N-(1-phenylbutyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7457178.png)

![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)
![3-[[1-(4-chlorophenyl)-2-methylpropyl]amino]-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B7457200.png)





![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)



